N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide
CAS No.: 1032006-22-6
Cat. No.: VC6308746
Molecular Formula: C18H19N5O3
Molecular Weight: 353.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032006-22-6 |
|---|---|
| Molecular Formula | C18H19N5O3 |
| Molecular Weight | 353.382 |
| IUPAC Name | N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H19N5O3/c1-26-13-8-6-12(7-9-13)20-16(24)10-22-18(25)17-14-4-2-3-5-15(14)21-23(17)11-19-22/h6-9,11H,2-5,10H2,1H3,(H,20,24) |
| Standard InChI Key | TUSFYZYFTJXADO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,] triazino[4,5-b]indazol-2-yl)acetamide, reflects its intricate architecture. Key components include:
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A 4-methoxyphenyl group linked to an acetamide moiety.
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A tetrahydro-triazino-indazole system fused with a seven-membered ring, featuring a ketone group at position 1 .
The SMILES notation (COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2) and InChIKey (TUSFYZYFTJXADO-UHFFFAOYSA-N) further clarify its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₃ |
| Molecular Weight | 353.382 g/mol |
| CAS Number | 1032006-22-6 |
| IUPAC Name | See Section 1.1 |
| SMILES | See Section 1.1 |
| XLogP3 | Not Available |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Reaction Pathways
Hypothetical Synthetic Routes
While no explicit synthesis protocol for this compound is documented, analogous molecules suggest a multi-step approach:
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Formation of the Tetrahydro-Triazino-Indazole Core: Cyclocondensation of hydrazine derivatives with cyclic ketones or aldehydes could yield the fused triazino-indazole system.
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Acetamide Coupling: Reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with the triazino-indazole moiety under basic conditions (e.g., K₂CO₃ in acetone) .
A related synthesis for N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-triazino[4,5-b]indazol-2-yl)acetamide involves nucleophilic substitution, highlighting the adaptability of this scaffold.
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the aromatic ring may impede coupling reactions.
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Oxidation Sensitivity: The ketone group in the indazole system requires inert atmospheric conditions .
Characterization and Analytical Data
Spectroscopic Methods
Infrared Spectroscopy (IR): Expected peaks include:
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~1680 cm⁻¹: Stretching vibrations of the amide C=O.
Nuclear Magnetic Resonance (NMR):
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¹H NMR: A singlet at δ 3.8 ppm for the methoxy group, a multiplet at δ 7.2–7.8 ppm for aromatic protons, and a δ 4.7 ppm singlet for the acetamide CH₂ group .
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¹³C NMR: Signals at δ 170–175 ppm for carbonyl carbons and δ 55 ppm for the methoxy carbon .
X-Ray Crystallography
Though no crystallographic data exists for this compound, studies on similar molecules reveal:
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Planarity: The triazino-indazole system adopts a near-planar conformation.
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Hydrogen Bonding: Intramolecular N–H···O bonds stabilize the acetamide moiety .
Comparative Analysis with Structural Analogs
N-(3-Chloro-4-Methylphenyl) Analog
This analog shares the triazino-indazole core but features a chloro-methylphenyl group. Key differences include:
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Enhanced Lipophilicity: The chloro-methyl group increases logP compared to the methoxy variant.
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Bioactivity: Such analogs are explored for kinase inhibition, suggesting potential medicinal applications.
Table 2: Comparison with N-(3-Chloro-4-Methylphenyl) Analog
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₃ | C₁₈H₁₈ClN₅O₂ |
| Molecular Weight | 353.382 g/mol | 367.82 g/mol |
| Substituent | 4-Methoxyphenyl | 3-Chloro-4-methylphenyl |
| Potential Application | Under investigation | Kinase inhibition |
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